molecular formula C21H17ClF3NO3 B7740563 3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B7740563
M. Wt: 423.8 g/mol
InChI Key: BJRIMGQBYRRCGW-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a synthetic organic compound known for its complex structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a chromenone core, which is a common scaffold in many bioactive molecules, and is further functionalized with a chlorophenyl group, a pyrrolidinylmethyl group, and a trifluoromethyl group.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3NO3/c22-13-5-3-12(4-6-13)17-18(28)14-7-8-16(27)15(11-26-9-1-2-10-26)19(14)29-20(17)21(23,24)25/h3-8,27H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRIMGQBYRRCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxyl group at the 7-position can be introduced via selective hydroxylation using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Pyrrolidinylmethylation: The pyrrolidinylmethyl group can be added through a nucleophilic substitution reaction using pyrrolidine and a suitable alkylating agent.

    Trifluoromethylation: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The carbonyl group in the chromenone core can be reduced to form a dihydro derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketone or quinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the interactions of chromenone derivatives with various biological targets, including enzymes and receptors.

Medicine

Potential medicinal applications include the development of new drugs for the treatment of diseases such as cancer, inflammation, and infectious diseases, due to its structural similarity to other bioactive chromenone derivatives.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is likely to involve interactions with specific molecular targets such as enzymes or receptors. The chromenone core can interact with active sites of enzymes, while the trifluoromethyl group can enhance binding affinity and metabolic stability. The pyrrolidinylmethyl group can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE: Lacks the pyrrolidinylmethyl group.

    3-(4-CHLOROPHENYL)-7-HYDROXY-8-METHYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE: Lacks the pyrrolidinyl group.

    3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(MORPHOLIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE: Contains a morpholinyl group instead of a pyrrolidinyl group.

Uniqueness

The presence of the pyrrolidinylmethyl group in 3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE distinguishes it from other similar compounds, potentially offering unique pharmacokinetic properties and biological activities.

Biological Activity

The compound 3-(4-chlorophenyl)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic molecule belonging to the chromenone family, characterized by its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological implications, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C21H17ClF3NO3C_{21}H_{17}ClF_3NO_3 with a molecular weight of approximately 423.8 g/mol. The structure features:

  • A 4-chlorophenyl group at the 3-position,
  • A hydroxy group at the 7-position,
  • A pyrrolidin-1-ylmethyl substituent at the 8-position,
  • A trifluoromethyl group at the 2-position.

These functional groups contribute to its unique chemical properties and potential biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The trifluoromethyl group enhances binding affinity and metabolic stability, while the pyrrolidinylmethyl group improves solubility and bioavailability.

Interaction Studies

Preliminary studies indicate that this compound exhibits:

  • Inhibition of Cyclooxygenase (COX) : It has shown moderate inhibition against COX-2, which is relevant for anti-inflammatory applications.
  • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The compound's ability to induce apoptosis in these cells suggests a promising therapeutic potential.

Comparative Biological Activity

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6-Chloro-7-hydroxy-4-phenyloctahydronaphthalenoneSimilar chromenone core; different substituentsExhibits distinct biological activity due to structural variations
4-HydroxycoumarinLacks chlorination; simpler structureKnown for anticoagulant properties
7-HydroxycoumarinHydroxy group present; simpler substituentsExhibits fluorescence properties

The presence of both chlorinated and trifluoromethyl groups in our compound enhances its binding affinity compared to these similar compounds, potentially leading to greater biological efficacy.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • Anticancer Effects : A study evaluated the cytotoxicity of this compound against MCF-7 cells, revealing an IC50 value indicative of significant antiproliferative effects. The mechanism appears to involve apoptosis induction via mitochondrial pathways.
  • Anti-inflammatory Activity : Molecular docking studies have shown that the trifluoromethyl group forms hydrogen bonds with key residues in COX enzymes, enhancing the inhibitory effect on inflammatory pathways.
  • Cholinesterase Inhibition : Related compounds have demonstrated dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases.

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